(4-Iodophenyl) 4-methylbenzenesulfonate
Description
(4-Iodophenyl) 4-methylbenzenesulfonate is an aromatic sulfonate ester characterized by a 4-iodophenyl group linked via a sulfonate bridge to a 4-methylbenzene (p-toluenesulfonyl) moiety. This compound is of significant interest in synthetic organic chemistry due to its utility as an intermediate in pharmaceutical and materials science applications. Its structure combines the electron-withdrawing sulfonate group with the steric and electronic effects of the iodine substituent, making it a versatile substrate for nucleophilic substitutions and cross-coupling reactions.
Synthesis typically involves the reaction of 4-iodophenol with p-toluenesulfonyl chloride under basic conditions. For example, Pan et al. demonstrated a three-step synthesis of analogous iodophenyl sulfonates starting from resorcinol, achieving an 87% yield for 3-hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) via selective hydrolysis . The compound’s structural identity is confirmed through spectroscopic methods, including distinct $ ^1H $ NMR signals for the aromatic protons (δ 7.84–6.87 ppm) and the methyl group (δ 2.49 ppm), as well as HRMS data (m/z 389.9425) .
Properties
IUPAC Name |
(4-iodophenyl) 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IO3S/c1-10-2-8-13(9-3-10)18(15,16)17-12-6-4-11(14)5-7-12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXDGBOZDFYVGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60306050 | |
| Record name | (4-iodophenyl) 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60306050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24962-55-8 | |
| Record name | NSC173913 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173913 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-iodophenyl) 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60306050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Iodophenyl) 4-methylbenzenesulfonate typically involves the reaction of 4-iodophenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is often conducted in large reactors with precise temperature and pressure control to ensure high yield and purity .
Chemical Reactions Analysis
Hydrolysis and Desulfonylation
The tosyl group can be selectively hydrolyzed under basic conditions, regenerating the phenolic hydroxyl group.
Reaction Conditions :
-
Base : KOH or Cs₂CO₃
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Solvent : Methanol or 1,2-dimethoxyethane
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Temperature : Gradient (0°C to room temperature)
text(4-Iodophenyl) 4-methylbenzenesulfonate + KOH → 4-Iodophenol + KOTs
| Condition | Outcome |
|---|---|
| 10% KOH in MeOH | 87% yield of 4-iodophenol |
| Prolonged stirring | Complete desulfonylation |
Electrochemical Transformations
The iodine substituent participates in hypervalent iodine-mediated reactions under electrochemical conditions.
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Anodic oxidation : Generates hypervalent iodine intermediates.
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Applications : α-Tosyloxylation of ketones and oxidative cyclization of allylamides.
| Substrate | Product | Yield |
|---|---|---|
| Allylamides | Cyclized derivatives | 67–92% |
| Ketones | α-Tosyloxylated products | 67–92% |
Radical-Mediated Reactions
Under blue LED light, sulfonate esters can undergo radical-triggered bond fission.
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Radical Source : 4-Methylbenzenesulfonyl iodide.
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Product : Regioselective indole derivatives (yield: 60–80%).
Key Observations :
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Light irradiation enhances reaction rates and selectivity.
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Radical pathways avoid traditional acid/base catalysis.
Adsorption and Corrosion Inhibition
The compound acts as a corrosion inhibitor for stainless steel (SS) in sulfuric acid via adsorption.
Data from Polarization Studies :
| Parameter | Value |
|---|---|
| Inhibition Efficiency | 94.85% (at 10⁻³ M) |
| Adsorption Isotherm | Langmuir (R² = 0.999) |
| ΔG°<sub>ads</sub> | -8.45 kJ/mol (spontaneous) |
Mechanism :
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Electron donation from HOMO of 4-IPhOXTs to vacant d-orbitals of SS.
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Mulliken charge analysis confirms nitrogen/oxygen as active sites .
Nucleophilic Substitution (Theoretical)
The iodine atom may undergo substitution reactions (e.g., Suzuki coupling), though direct evidence is limited.
Hypothetical Pathway :
textThis compound + ArB(OH)₂ → Biaryl derivative
Challenges :
-
Steric hindrance from the tosyl group may reduce reactivity.
Use as a Protecting Group
The tosyl group protects phenolic hydroxyl groups during multi-step syntheses.
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Substrate : Phenolic isothiocyanates.
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Reaction : Cyclodesulfurization to form N-tosyl benzimidazoles.
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Yield : 32–92% (depending on substituents).
Scientific Research Applications
Organic Synthesis
(4-Iodophenyl) 4-methylbenzenesulfonate serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various reactions, including:
- Nucleophilic Substitution Reactions: The iodine atom acts as a leaving group, facilitating the introduction of nucleophiles to form new carbon-nitrogen or carbon-carbon bonds.
- Coupling Reactions: It can participate in cross-coupling reactions (e.g., Suzuki or Stille reactions) to form biaryl compounds, which are valuable in pharmaceuticals and materials science.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential in drug development. Its derivatives have been investigated for:
- Anticancer Activity: Compounds derived from (4-iodophenyl) sulfonates have shown promise as selective antimalarial and anticancer agents due to their ability to inhibit specific enzymes involved in cancer cell proliferation .
- Targeting Specific Receptors: Modifications of this compound can lead to molecules that selectively target certain biological receptors, enhancing therapeutic efficacy.
Material Science
The compound is also utilized in the production of specialty chemicals and materials, such as:
- Polymers and Resins: It can be incorporated into polymer matrices to impart specific chemical properties.
- Surfactants: Its sulfonate group enhances solubility and surface activity, making it useful in formulating surfactants for various industrial applications.
Case Study 1: Synthesis of Functionalized Aryl Compounds
A study demonstrated the use of this compound in synthesizing functionalized aryl compounds through palladium-catalyzed coupling reactions. The resulting compounds exhibited significant biological activity against cancer cell lines, showcasing the compound's utility in developing new therapeutic agents .
Case Study 2: Anticancer Activity Evaluation
Research conducted on derivatives of this compound evaluated their anticancer properties. Several derivatives were synthesized and tested for their ability to inhibit tumor growth in vitro. The results indicated that certain modifications significantly enhanced cytotoxicity against various cancer cell lines, supporting further investigation into their mechanisms of action .
Mechanism of Action
The mechanism of action of (4-Iodophenyl) 4-methylbenzenesulfonate involves its ability to act as an electrophile in substitution reactions. The iodine atom, being a good leaving group, facilitates the substitution of various nucleophiles, leading to the formation of new chemical bonds. This property is exploited in organic synthesis to create a wide range of derivatives .
Comparison with Similar Compounds
(4-Bromophenyl) 4-Methylbenzenesulfonate
- Structure : Replaces iodine with bromine at the para position.
- Molecular Weight : 355.24 g/mol (vs. 402.23 g/mol for the iodinated analog).
- Reactivity : Bromine’s lower electronegativity reduces susceptibility to oxidative elimination compared to iodine, making it less reactive in metal-catalyzed couplings (e.g., Suzuki-Miyaura) .
- Applications : Primarily used in less-demanding nucleophilic substitutions due to its stability .
(4-Chlorophenyl) 4-Methylbenzenesulfonate
- Structure : Chlorine substituent at the para position.
- Thermal Stability : Higher melting points (~120–125°C) compared to iodinated analogs (97–98°C), attributed to stronger C-Cl bond strength .
Hydroxyl-Substituted Derivatives
3-Hydroxy-2-Iodophenyl-(4-Methylbenzenesulfonate)
- Structure : Features a hydroxyl group at the 3-position and iodine at the 2-position.
- Synthesis: Achieved via selective monohydrolysis of bis-sulfonated intermediates (87% yield) .
- Spectroscopy: $ ^1H $ NMR shows a broad hydroxyl peak at δ 5.47 ppm, absent in non-hydroxylated analogs. IR confirms O-H stretching at 3405 cm$^{-1}$ .
- Applications : The hydroxyl group enables further functionalization (e.g., etherification or esterification) .
Formyl-Substituted Analogs
4-Formylphenyl 4-Methylbenzenesulfonate
- Structure : Contains a formyl group (-CHO) at the para position.
- Molecular Weight : 276.31 g/mol.
- Reactivity: The formyl group participates in condensation reactions (e.g., Knoevenagel), enabling synthesis of heterocycles like pyrazoles and thiazoles .
- Spectral Data : Distinct $ ^13C $ NMR signal for the aldehyde carbon at δ 190.1 ppm .
2-{(Z)-[(4-Hydroxyphenyl)(Oxido)-λ⁵-Azanylidene]Methyl}Phenyl 4-Methylbenzenesulfonate
- Structure : Incorporates an oxido-λ⁵-azanylidene group.
- Biological Activity : Exhibits superior antifungal activity against Aeromonas hydrophila compared to ceftazidime and cefepime, with MIC values <1 µg/mL .
- Mechanism : Enhanced membrane permeability due to the sulfonate’s polarity and the azanylidene group’s electrophilicity .
Complex Heterocyclic Derivatives
3-(4-Iodophenyl)-2-Imino-2,3-Dihydrobenzo[d]Oxazol-5-Yl 4-Methylbenzenesulfonate
- Structure : Fuses a benzo[d]oxazole ring with the sulfonate group.
- Applications: Demonstrates corrosion inhibition properties for aluminum in acidic media (85% efficiency at 0.1 mM), attributed to adsorption via the imino and sulfonate groups .
Comparative Data Table
Key Research Findings
- Synthetic Efficiency : Iodinated sulfonates generally exhibit lower yields (65–87%) compared to brominated analogs (>90%) due to iodine’s susceptibility to side reactions .
- Biological Potency : Sulfonates with electron-deficient groups (e.g., nitro, azanylidene) show enhanced bioactivity, as seen in antifungal and corrosion inhibition studies .
- Structural Insights: Crystallographic data (e.g., P2₁/n space group for 2-aminoanilinium sulfonate derivatives) reveal planar sulfonate groups facilitating π-stacking interactions .
Biological Activity
(4-Iodophenyl) 4-methylbenzenesulfonate is a sulfonate ester compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by relevant research findings and data tables.
- Molecular Formula : C13H13IO3S
- Molecular Weight : 327.19 g/mol
- Structure : The compound consists of an iodine atom attached to a phenyl ring, which is further connected to a 4-methylbenzenesulfonate moiety.
Synthesis Methods
The synthesis of this compound typically involves the reaction of 4-iodophenol with p-toluenesulfonyl chloride in the presence of a base such as pyridine. This reaction can be conducted under various conditions, including room temperature or with ultrasound assistance for enhanced yields .
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in enzyme inhibition and antimicrobial properties.
Enzyme Inhibition Studies
A study evaluating the inhibitory effects of several sulfonate compounds on ecto-nucleotide triphosphate diphosphohydrolase (ENPP1) revealed that this compound had an IC50 value of approximately , indicating moderate inhibitory activity against this enzyme .
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| This compound | 2.01 ± 0.34 | ENPP1 |
| Suramin | 7.80 ± 0.09 | ENPP1 |
This suggests that while the compound does not exhibit the strongest inhibition compared to other tested compounds, it still shows significant potential for further development in therapeutic applications.
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Preliminary findings suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further investigation in the context of antibiotic development .
Case Studies
Several case studies have explored the biological implications of sulfonate compounds similar to this compound:
- Anticancer Properties : Research has indicated that similar sulfonates can disrupt cancer cell proliferation by targeting specific metabolic pathways.
- Antimicrobial Applications : A comparative study showed that derivatives of (4-Iodophenyl) compounds exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria .
- Corrosion Inhibition : Interestingly, related compounds have demonstrated effectiveness in inhibiting corrosion in sulfuric acid environments, showcasing their versatility beyond biological applications .
The mechanism by which this compound exerts its biological effects is primarily through interaction with specific enzymes or receptors involved in cellular signaling pathways. The presence of the iodine atom may enhance its reactivity and binding affinity to target molecules due to steric and electronic effects .
Q & A
Q. Key Considerations :
- Purification via column chromatography or recrystallization ensures high yield and purity.
- Monitor reaction progress using TLC or HPLC (as in ) .
Basic: How to characterize this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Spectroscopy : provides detailed <sup>1</sup>H and <sup>13</sup>C NMR data for a structurally similar compound:
- <sup>1</sup>H NMR (DMSO-d6): δ 2.42 (s, CH3), 7.18–7.87 (aromatic protons) .
- <sup>13</sup>C NMR: Peaks at δ 21.1 (CH3), 127.6–144.9 (aromatic carbons) .
- X-ray Crystallography : Use SHELXL () for structure refinement. For example, reports monoclinic P21/n symmetry with unit cell parameters a = 14.6392 Å, b = 5.7111 Å, c = 17.5295 Å .
Q. Table 1: Key Crystallographic Data
| Parameter | Value (Å) | Source |
|---|---|---|
| Unit Cell a | 14.6392 | |
| Unit Cell b | 5.7111 | |
| Space Group | P21/n |
Advanced: How to resolve discrepancies in crystallographic data across studies?
Methodological Answer:
Discrepancies in unit cell parameters or space groups (e.g., vs. 11) may arise from:
- Experimental Conditions : Temperature, solvent, or crystallization method.
- Software Differences : SHELXL () and Mercury () can yield varying refinements. Validate using the R factor (<0.05 preferred) and data-to-parameter ratios (>10:1) .
- Validation Tools : Use Mercury’s "Packing Similarity" module to compare intermolecular interactions .
Advanced: What computational tools are recommended for analyzing molecular interactions in the crystal lattice?
Methodological Answer:
- Mercury CSD : Visualize hydrogen bonds, π-π stacking, and van der Waals interactions (). For example, highlights CH-π interactions between the iodophenyl and sulfonate groups .
- ConQuest : Search the Cambridge Structural Database (CSD) for analogous packing motifs .
Basic: How to validate purity and structural integrity during synthesis?
Methodological Answer:
- Chromatography : Use HPLC with a sodium 1-octanesulfonate buffer () or GC-MS to detect impurities .
- Melting Point Analysis : Compare observed values (e.g., 43–47°C for a related compound in ) with literature data .
- Elemental Analysis : Confirm C, H, N, S, and I percentages within ±0.4% of theoretical values .
Advanced: How to address contradictions in reported physicochemical properties (e.g., solubility, logP)?
Methodological Answer:
- Experimental Replication : Reproduce conditions from conflicting studies (e.g., solvent polarity in vs. 15).
- QSAR Modeling : Predict logP using XLogP3 (e.g., 3.4 for a derivative in ) and compare with experimental values .
- Statistical Analysis : Apply Student’s t-test to assess significance of differences in reported data .
Advanced: What strategies are used to determine reaction mechanisms involving this compound?
Methodological Answer:
- Isotopic Labeling : Use <sup>18</sup>O or <sup>13</sup>C tracing to track sulfonate group transfer (as in for a related sulfonamide) .
- Kinetic Studies : Monitor reaction rates under varying temperatures/pH to infer mechanistic pathways.
- DFT Calculations : Simulate transition states using Gaussian or ORCA software .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
